4-羟基甲氧基克雷菌利羧酸

描述

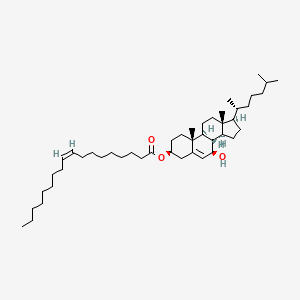

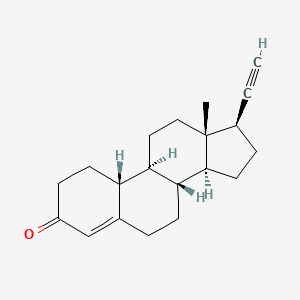

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a chemical compound with the molecular formula C17H17NO5 . It has a molecular weight of 315.32 g/mol . The IUPAC name for this compound is (2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy Kresoxim-methyl Carboxylic Acid includes a hydroxy group, a methoxyimino group, and a carboxylic acid group . The compound has a total of 6 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.32 g/mol and a computed XLogP3-AA value of 3.4 . It has 6 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has a rotatable bond count of 6 .科学研究应用

对尖镰刀菌的代谢影响

王等人(2016 年)的研究探索了克雷菌利-甲酯对尖镰刀菌的代谢效应,使用 Biolog FF 微孔板法。他们的研究结果表明,克雷菌利-甲酯以及另一种苯甲酰胺类杀菌剂嘧菌酯显着抑制尖镰刀菌的分生孢子萌发和菌丝生长。这项研究深入了解了克雷菌利-甲酯的杀菌活性及其在控制由尖镰刀菌引起的植物病害中的潜在应用 (王等人,2016)。

在土壤中的淋溶行为

坎德尔瓦尔、古普塔和加吉比耶(2014 年)对克雷菌利-甲酯及其在土壤中的酸性代谢产物的淋溶行为进行了一项研究,结果表明超过 90% 的克雷菌利-甲酯水解成其酸性代谢产物,其淋溶潜力高于母体分子。发现土壤中有机物的存在降低了这两种化合物的淋溶潜力 (坎德尔瓦尔等人,2014)。

在水稻中的吸收、分布和转运

霍斯马尼、纳亚克和库马尔(2012 年)对克雷菌利-甲酯在水稻中的吸收、分布、转运和代谢进行的一项研究表明,残留物向各个植物部位的转运极少,表明主要的水解代谢途径形成其酸性代谢产物 (霍斯马尼等人,2012)。

在土壤中的降解

坎德尔瓦尔等人(2014 年)的进一步研究调查了克雷菌利-甲酯在土壤中的降解,表明它很容易形成其酸性代谢产物,并且其持久性因土壤水分、类型和有机质含量而异。这项研究强调了影响克雷菌利-甲酯在农业环境中降解和持久性的环境因素 (坎德尔瓦尔等人,2014)。

在水稻中的消散和膳食风险评估

孙等人(2019 年)研究了克雷菌利-甲酯在水稻中的消散动力学和膳食风险评估,提供了其残留物快速消散的证据,慢性膳食摄入的风险相对较低。这项研究有助于了解在水稻种植中安全使用克雷菌利-甲酯及其对人类健康的影响 (孙等人,2019)。

作用机制

Target of Action

The primary target of 4-Hydroxy Kresoxim-methyl Carboxylic Acid is the mitochondrial respiration process . It acts by inhibiting this process, which is crucial for energy production in cells .

Mode of Action

4-Hydroxy Kresoxim-methyl Carboxylic Acid interacts with its target by binding to a specific site in the mitochondria, thereby blocking the transport of electrons from cytochrome b to cytochrome c1 . This interaction disrupts the normal functioning of the mitochondria, leading to the inhibition of respiration .

Biochemical Pathways

The compound affects the respiratory pathway in the mitochondria, which is a critical component of cellular metabolism . The downstream effects of this interaction include the disruption of energy production, which can lead to cell death, particularly in fungi. This makes 4-Hydroxy Kresoxim-methyl Carboxylic Acid effective as a fungicide .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Kresoxim-methyl Carboxylic Acid involve its uptake, distribution, translocation, and metabolism in the organism . The compound is taken up by the organism and distributed to various parts, including the foliage, roots, soil, shoot, and panicle . The major route of metabolism is hydrolysis, resulting in the formation of an acid metabolite .

Result of Action

The molecular and cellular effects of 4-Hydroxy Kresoxim-methyl Carboxylic Acid’s action include the disruption of mitochondrial respiration, leading to a decrease in energy production . This can result in cell death, particularly in fungi, making the compound effective as a fungicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Kresoxim-methyl Carboxylic Acid. For instance, the compound’s efficacy as a fungicide can be influenced by factors such as temperature, humidity, and the presence of other organisms .

属性

IUPAC Name |

(2E)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMVDCDJEKCCCZ-FBMGVBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N\OC)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857782 | |

| Record name | (2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Kresoxim-methyl Carboxylic Acid | |

CAS RN |

1639810-29-9, 181373-11-5 | |

| Record name | 2-(2-(4-Hydroxy-2-methylphenoxy)-methyl)phenyl-2-(methoxyimido)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639810299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-{2-[(4-Hydroxy-2-methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(4-HYDROXY-2-METHYLPHENOXY)-METHYL)PHENYL-2-(METHOXYIMIDO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIX3963B4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)